molecular formula C6H12N2 B127493 1,4-Diazabicyclo[2.2.2]octane CAS No. 280-57-9

1,4-Diazabicyclo[2.2.2]octane

Cat. No.: B127493
CAS No.: 280-57-9
M. Wt: 112.17 g/mol
InChI Key: IMNIMPAHZVJRPE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Sulfonylation via Charge-Transfer Complex Formation

DABCO undergoes sulfonylation with electron-withdrawing (hetero)aryl sulfonyl chlorides through a charge-transfer complex mechanism. This reaction produces N-ethylated piperazine sulfonamides under mild conditions (60°C, 12–24 hours) with broad functional group tolerance . Spectroscopic studies confirm the charge-transfer interaction weakens C–N bonds in DABCO, facilitating ring opening .

Key Features

  • Substrates: Aryl/heteroaryl sulfonyl chlorides

  • Products: Piperazine sulfonamides

  • Yield Range: 60–85%

  • Mechanism: CT complex → C–N cleavage → nucleophilic substitution

Alkylation and Ring-Opening Reactions

DABCO forms quaternary ammonium salts upon alkylation, which undergo nucleophilic ring-opening:

Alkylating AgentNucleophileProductConditionsYield
Benzyl bromidePhenol1-Benzyl-4-(2-phenoxyethyl)piperazinePEG, 160°C78%
Methyl tosylateThiophenol1-Methyl-4-(2-thiophenoxyethyl)piperazineDiglyme, 140°C82%

This one-pot methodology enables direct synthesis from alcohols/halides using polyethylene glycol (PEG) solvents . Competing benzylation occurs with soft nucleophiles .

Organometallic Coordination Chemistry

DABCO participates in solvothermal synthesis of iodobismuthates, demonstrating three roles :

CompoundFormulaStructureRole of DABCO
(DABCO)BiI3(C6H12N2)BiI3Hybrid ribbonsNeutral ligand
(EtDABCO)2Bi2Cu2I10(C8H17N2)2Bi2Cu2I10Tetranuclear clustersIn situ ethylated cation
(DABCOH)3BiI6(C6H13N2)3BiI6·3H2ODiscrete anionsProtonated countercation

Ethanol promotes in situ ethylation of DABCO during cluster formation . The ethylated cation [(EtDABCO)+] coordinates to copper in Cu–Bi heterometallic systems .

Scientific Research Applications

Organic Synthesis and Catalysis

DABCO as a Catalyst:
DABCO is widely recognized for its role as a strong base and catalyst in organic reactions. It facilitates various transformations due to its unique structure and basicity. Notable applications include:

  • Morita-Baylis-Hillman Reaction: DABCO catalyzes this reaction effectively, allowing for the formation of complex molecules from simple precursors. This method is particularly useful in synthesizing pharmaceuticals and natural products .
  • Aza-Baylis-Hillman Reaction: The use of DABCO in this reaction has shown high enantioselectivity, making it valuable for producing chiral compounds necessary in drug development .
  • Cross-Coupling Reactions: DABCO has been employed in palladium-catalyzed Suzuki-Miyaura reactions, which are crucial for forming carbon-carbon bonds in organic synthesis .

Material Science

Ferroelectric Applications:
Recent studies have highlighted the use of DABCO derivatives in developing molecular ferroelectrics. For instance:

  • Homochiral Ferroelectrics: By modifying DABCO with methyl groups, researchers have successfully synthesized homochiral ferroelectric materials with high transition temperatures (up to 415.8 K). These materials exhibit potential for applications in advanced electronic devices due to their unique polarization properties .
  • Metal-Organic Frameworks (MOFs): DABCO serves as a linker in the formation of MOFs, which are utilized for gas storage and separation applications. The ability to encapsulate guest molecules within these frameworks enhances their functionality .

Environmental Applications

Removal of Pollutants:
DABCO-modified materials have been investigated for their efficacy in environmental remediation:

  • Congo Red Dye Removal: Research indicates that DABCO-modified bentonite can effectively remove Congo Red dye from aqueous solutions, achieving removal efficiencies exceeding 98%. This application demonstrates DABCO's potential in wastewater treatment technologies .

Case Studies

Application AreaStudy ReferenceFindings
Organic SynthesisMallavadhani et al., Wiley Online Library DABCO catalyzes the Morita-Baylis-Hillman reaction with high enantioselectivity.
Ferroelectric MaterialsHigh-Tc Enantiomeric Ferroelectrics Developed homochiral ferroelectrics with transition temperatures up to 415.8 K.
Environmental RemediationPreparation and Characterization of Dabco-modified Bentonite Achieved over 98% removal efficiency of Congo Red dye from water using DABCO modifications.
Metal-Organic FrameworksMetal–Organic Frameworks for Separations DABCO utilized as a linker in MOFs for enhanced gas adsorption properties.

Comparison with Similar Compounds

1,4-Diazabicyclo[2.2.2]octane is often compared with other bicyclic amines like quinuclidine and tropane:

Biological Activity

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a bicyclic compound known for its diverse biological activities, particularly in antimicrobial and antiviral applications. This article explores the biological activity of DABCO and its derivatives, highlighting significant findings from various studies.

Antimicrobial Activity

DABCO and its derivatives have been extensively studied for their antimicrobial properties against a range of pathogens, including bacteria and fungi.

1. Bacterial Activity:
A series of tetracationic DABCO derivatives were evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Notably, compounds with specific linkers demonstrated potent activity:

  • Compounds 1c and 1e exhibited low minimum inhibitory concentrations (MICs) against Pseudomonas aeruginosa and Staphylococcus aureus, comparable to ciprofloxacin, a standard antibiotic. The time-kill assays indicated rapid bactericidal effects within two hours for these compounds against Staphylococcus aureus and Pseudomonas aeruginosa .
  • A comprehensive study indicated that most DABCO derivatives displayed high antibacterial activity; however, they were less effective against Proteus vulgaris .

2. Antifungal Activity:
DABCO derivatives have also shown significant antifungal activity, particularly against Candida albicans, which is responsible for denture-related infections:

  • Novel DABCO derivatives were incorporated into denture materials, demonstrating fungicidal activity with minimal cytotoxicity to oral cells. Specifically, compounds like DC11MAF showed promising results in inhibiting biofilm formation and fungal growth .
  • The effectiveness of these compounds was maintained even after aging, indicating their potential for long-term applications in dental materials .

Antiviral Activity

The antiviral properties of DABCO derivatives were assessed against influenza virus strains:

  • Certain DABCO compounds exhibited substantial antiviral activity, particularly against the H1N1 strain of influenza virus. The structure-activity relationship studies revealed that modifications to the DABCO structure could enhance its antiviral efficacy .

Cytotoxicity and Biocompatibility

While exploring the biological activities of DABCO, it is crucial to consider cytotoxicity:

  • Some DABCO derivatives exhibited intermediate to high cytotoxicity against mammalian cells; however, specific formulations such as DC11MAF were noted for their low cytotoxic effects on periodontal ligament cells and gingival fibroblasts . This balance between antimicrobial efficacy and biocompatibility is essential for therapeutic applications.

Case Studies

Several research studies provide insights into the practical applications of DABCO:

StudyFocusFindings
Biological Evaluation Antimicrobial propertiesHigh activity against Gram-positive bacteria; low MICs comparable to ciprofloxacin .
Antifungal Activity Dental applicationsEffective incorporation into denture materials with sustained antifungal effects .
Antiviral Properties Influenza virusSignificant antiviral activity observed in modified DABCO derivatives .
Cytotoxicity Assessment BiocompatibilitySome derivatives showed low cytotoxicity towards oral epithelial cells .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the purity and structural integrity of DABCO in synthetic chemistry?

  • Methodological Answer : Purity can be assessed via differential scanning calorimetry (DSC) to measure enthalpy of fusion (ΔfusH = 0.11 kcal/mol at 493 K) . Structural integrity is confirmed using vibrational spectroscopy (FT-IR/Raman) combined with computational simulations (e.g., DFT) to compare experimental and calculated spectra . Nuclear magnetic resonance (¹H/¹³C NMR) is critical for verifying molecular structure, particularly in ionic liquid derivatives .

Q. How does DABCO function as a base catalyst in solvent-free organic reactions, and what parameters optimize its activity?

  • Methodological Answer : DABCO’s tertiary amine structure facilitates deprotonation and stabilization of intermediates. In solvent-free synthesis (e.g., dibenzoxanthenes), optimal conditions include thermal activation (80–100°C), stoichiometric ratios of 5–10 mol%, and reaction times of 30–60 minutes . Kinetic studies using in situ FT-IR can monitor reaction progress and identify rate-limiting steps .

Q. What safety protocols are critical when handling DABCO in hygroscopic or high-temperature conditions?

  • Methodological Answer : DABCO must be stored under nitrogen at 2–8°C in desiccators due to hygroscopicity . For high-temperature reactions (e.g., polymer crosslinking), use inert atmospheres (N₂/Ar) and fume hoods to mitigate inhalation risks. Personal protective equipment (PPE) should include nitrile gloves and full-face respirators .

Advanced Research Questions

Q. How can computational models reconcile discrepancies between experimental and theoretical vibrational spectra of DABCO?

  • Methodological Answer : Discrepancies arise from anharmonic effects or solvent interactions. Hybrid DFT methods (e.g., B3LYP/6-31G*) with implicit solvation models (e.g., PCM) improve accuracy . Normal mode analysis should account for hydrogen-bonding networks in crystalline states, as seen in XRD-derived trimer units .

Q. What mechanistic insights explain DABCO’s role in dynamic polymer networks involving transalkylation?

  • Methodological Answer : DABCO enables reversible crosslinking via nucleophilic attack on alkyl halides, forming quaternary ammonium intermediates. Stress relaxation studies using rheometry (time-sweep tests at 25–60°C) reveal activation energies (~45 kJ/mol) for bond exchange . Real-time FT-IR monitors alkylation/dealkylation equilibria .

Q. How do phase transitions in DABCO derivatives impact their dielectric properties, and what experimental techniques validate these effects?

  • Methodological Answer : Phase transitions in DABCO-based crystals (e.g., 1,4-diazaniumbicyclo[2.2.2]octane diacetate) alter dielectric constants due to dipole reorientation. Temperature-dependent XRD and impedance spectroscopy (1 Hz–1 MHz) identify transitions at 150–200 K . Computational studies (e.g., Hirshfeld surface analysis) correlate hydrogen-bonding motifs with dielectric anomalies .

Properties

IUPAC Name

1,4-diazabicyclo[2.2.2]octane
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InChI

InChI=1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNIMPAHZVJRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
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Related CAS

51390-22-8 (diacetate)
Record name Triethylenediamine
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DSSTOX Substance ID

DTXSID0022016
Record name 1,4-Diazabicyclo[2.2.2]octane
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Molecular Weight

112.17 g/mol
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Physical Description

Liquid; Other Solid; Pellets or Large Crystals, White crystals with an ammonia-like odour; Sublimes (goes directly from solid to vapour) readily at room temperature; Extremely hygroscopic (absorbs moisture from the air); [CHEMINFO]
Record name 1,4-Diazabicyclo[2.2.2]octane
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Record name Triethylene diamine
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Boiling Point

174 °C
Record name 1,4-DIAZABICYCLO(2.2.2)OCTANE
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Flash Point

62 °C
Record name Triethylene diamine
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Solubility

13 g/100 g acetone at 25 °C; 51 g/100 g benzene at 25 °C; 77 g/100 g ethanol at 25 °C; 26.1 g/100 g methyl ethyl ketone at 25 °C, Soluble in chloroform, 45 g/100 g water at 25 °C
Record name 1,4-DIAZABICYCLO(2.2.2)OCTANE
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Density

1.14 at 28 °C (Water = 1)[NITE; Chemical Risk Information Platform (CHRIP). Biodegradation and Bioconcentration. Ver 2006.01.30 Updated. National Institute of Technology and Evaluation. Tokyo, Japan. Thiodiethylene glycolBicyclo
Record name 1,4-DIAZABICYCLO(2.2.2)OCTANE
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Vapor Pressure

0.74 [mmHg]
Record name Triethylene diamine
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Color/Form

Colorless hygroscopic crystals

CAS No.

280-57-9
Record name Dabco
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Record name TRIETHYLENEDIAMINE
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Melting Point

158 °C
Record name 1,4-DIAZABICYCLO(2.2.2)OCTANE
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Synthesis routes and methods I

Procedure details

The compound (V) is reacted with a carbonic ester (e.g. diethyl carbonate, dimethyl carbonate, benzyl carbonate) in the presence of a base (e.g. lithium carbonate, sodium carbonate, potassium carbonate, sodium hydroxide, potassium hydroxide, sodium methoxide, sodium ethoxide, diisopropylethylamine, triethylamine) to produce the compound (VI). Alternatively, the compound (V) is reacted with phosgene, methyl chlorocarbonate, ethyl chlorocarbonate, benzyl chlorocarbonate or carbonyl diimidazole or its related compound, if necessary, in the presence of a base (e.g. triethylamine, diisopropylethylamine, 1,4-di azabicyclo[2.2.2]octane, 1,8-diazabicyclo[5.4.0]undec-7-ene) to give the compound (VI).
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Synthesis routes and methods II

Procedure details

40 parts by weight of carbon black grafted with styrene "GP-E-3" (manufactured by Ryoyu Kogyo K. K.), which contains 40% by weight of styrene monomer, 30% by weight of polystyrene and 30% by weight of grafted carbon black, 1.5 parts by weight of charge control agent of negative charging type 3-methyl-5-nitroimidazole, 4.5 parts by weight of lauroyl peroxide, 9.0 parts by weight of tolylene diisocyanate "Coronate T-100" (mfd. by Nippon Polyurethane Industry Co., Ltd.) and 0.5 part by weight of phenyl isocyanate were added to a mixture of 50 parts by weight of styrene with 35 parts by weight of 2-ethylhexyl acrylate and 0.9 part by weight of divinylbenzene to prepare a polymerizable composition. The polymerizable composition was added to 800 g of a 4 wt. % solution of calcium phosphate in an aqueous colloid previously prepared in a 2-l separable glass flask in such an amount that the concentration of the polymerizable composition became 30 % by weight based on the total of the aqueous colloid solution and the polymerizable composition. The mixture was dispersed and emulsified on a TK Homomixer mfd. by Tokushu Kika Kogyo Co., Ltd. at 10,000 rpm at 5° C. for 2 min. A four neck glass lid was placed on the flask and fitted with a reflux condenser, a thermometer, a dropping funnel having a nitrogen-inlet tube and a stainless steel stirring rod. The flask was placed in an electric mantle. A mixed solution of 24.0 g of resorcinol, 3.0 g of m-aminophenol, 2.2 g of t-butyl alcohol, 0.5 g of 1,4-diazabicyclo[2.2.2]-octane and 40 g of deionized water was prepared and added dropwise into the flask through the dropping funnel while stirring over a period of 30 min. Then the temperature was elevated to 85° C. while continuing the stirring under nitrogen and the reaction was conducted for 10 h. After cooling the reaction mixture, the dispersant was dissolved by adding 10% aqueous hydrochloric acid solution, and the mixture was filtered. The residue was washed with water, dried at 45° C. for 12 hr under a reduced pressure of 20 mmHg, and classified by means of an air classifier to give an encapsulated toner having an average particle diameter of 9 μm wherein the shell comprises a resin having thermally dissociable urethane bonds. The glass transition point of the resin in the core material of the encapsulated toner and the softening point of the encapsulated toner were 32.0° C. and 129.5° C., respectively.
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Coronate
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Polyurethane
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Synthesis routes and methods III

Procedure details

At room temperature, a three-neck flask equipped with a reflux condenser, internal thermometer, dropping funnel and stirrer under protective nitrogen gas was initially charged with 4.6 g of zinc powder (71 mmol) in 40 ml of tetrahydrofuran. After 1.13 ml of trimethylchlorosilane had been added, the mixture was heated to 50° C. for 15 min and 10 g of 1-phenylhexan-3-one (57 mmol, prepared by base-catalyzed aldol condensation of benzaldehyde and pentan-2-one and subsequent hydrogenation of the 1-phenylhex-1-en-3-one obtained) were added undiluted. Subsequently, 10.4 g of methyl bromoacetate (68 mmol) were added dropwise within 5 min and the temperature was maintained at 50° C. by external cooling. The mixture was then stirred at 50° C. for 10 min (formation of the zinc alkoxide). After cooling to 10° C., 7.4 g of trimethylchlorosilane (68 mmol) were added and the mixture was heated to 40° C. for 30 min. At 20° C., 9.6 g of 1,4-diazabicyclo[2.2.2]octane (85 mmol), dissolved in 55 g of tetrahydrofuran, were added, and the precipitate formed immediately. The precipitate formed (complex of zinc bromide chloride and 1,4-diazabicyclo[2.2.2]octane) was then filtered off. The precipitate was washed twice with 30 ml of tetrahydrofuran each time, and tetrahydrofuran was subsequently distilled off completely under reduced pressure (recycling of anhydrous solvent). The residue was admixed with 50 ml of pentane, cooled to −20° C., stirred for 60 min, and residues of solid were filtered off. Pentane was distilled off under reduced pressure (recovery of pentane) and the desired product 3-trimethylsiloxy-3-(2″-phenylethyl)caproate was obtained in a yield of 16 g (87% of theory) and a purity of >97% (HPLC). The zinc content of the product was 70 ppm (ICP).
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Synthesis routes and methods IV

Procedure details

In accordance with the second procedure, the 4-alkanesulfonaminobenzoylacetonitrile is first prepared by reaction of an alkanesulfonylchloride with 4-amino-benzoylacetonitrile at room temperature in dry pyridine. This product is in turn reacted with a dialkylaminobenzaldehyde at reflux temperature in isopropyl alcohol, acetonitrile, nitromethane, or a similar polar solvent and in the presence of a catalytic amount of piperidine, or another catalyst of comparable basicity such as tetramethylguanidine or triethylenediamine, to yield the desired dye.
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alkanesulfonylchloride
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dialkylaminobenzaldehyde
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Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

Ozone was delivered to an agitated solution of (3S,5R,6S)-3-allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methylpiperidin-2-one (4.0 Kg, 7.27 mol) in a mixture of water (6 L) and acetonitrile (54 L) using a subsurface C22 Hastelloy sparger at 20° C. over the course of ten hours. An aqueous solution of sodium chlorite (80 wt %, 2.5 Kg, 29 mol) in water (14 L) was added over the course of 1 h, maintaining the temperature of the mixture below 40° C. The reaction mixture was agitated for 12 h and a solution of sodium bisulfite (3.0 Kg, 29 mol) in water (14 L) was added over the course of 2 h, maintaining the temperature of the reaction mixture below 40° C. The mixture was agitated for 1 h and the phases were separated. To the organic phases were added isopropyl acetate (IPAC) (20 L) and 1M aqueous sodium phosphate pH 6 (8 L). The mixture was agitated for 30 min and the phases were separated. The organic phase was washed with 1M aqueous sodium phosphate pH 6 (20 L) and with 1M aqueous sodium chloride (20 L). The mixture was distilled under reduced pressure to produce a distillate mass of 75 Kg while simultaneously adding isopropyl acetate (80 L). The water content of the solution by Karl Fisher was less than one percent. The organic phase was filtered. The solution was further distilled to a volume of approximately 16 L. The solution was heated to 55° C. and 1,4-diazabicyclo[2.2.2]octane (DABCO, 424 g, 3.65 mol) was added. (3S,5R,6S)-3-allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methylpiperidin-2-one 1,4-diazabicyclo[2.2.2]octane (DABCO) salt seeds (136 g, 0.18 mol) were added as a slurry in isopropyl acetate and heptane (1/1, 800 mL). The mixture was agitated at 55° C. for 20 minutes and cooled to 20° C. over the course of 2 h. Heptane was added (16.8 L) over the course of 1 h and the mixture was agitated at 20° C. for 12 h. The product was filtered and the filter cake was washed once with a mixture of isopropyl acetate and heptane (2/3, 21 L) and once with a mixture of isopropyl acetate and heptane (1/4, 21 L). The product was dried under nitrogen to afford Compound A DABCO Salt (4.64 Kg) in 87% yield (100% liquid chromatography area percent (LCAP), 78.9 wt % Compound A). The compound A DABCO salt is a solvate of isopropyl acetate (IPAC) in accordance with Scheme 3. The Compound A DABCO Salt is the better performing purification control point to enhance the purity of the drug substance (Compound A). Typically, the purity of crude reaction mixtures of 97 to 99 liquid chromatography area percent purity can be improved to 100 liquid chromatography area percent purity (no impurity at greater level than 0.05 liquid chromatography area percent) using the crystallization of the DABCO salt. For comparison, enhancement of purity of the drug substance (Compound A) using Compound A Ethanolate as a control point allows for crude reaction mixtures of 97 to 99 liquid chromatography area percent purity to be improved to 99.5 to 99.6 liquid chromatography area percent purity (and multiple impurities are present in the filtered material at greater levels than 0.05 liquid chromatography area percent).
Quantity
424 g
Type
reactant
Reaction Step One
Name
(3S,5R,6S)-3-allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methylpiperidin-2-one 1,4-diazabicyclo[2.2.2]octane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,4-Diazabicyclo[2.2.2]octane
1,4-Diazabicyclo[2.2.2]octane
1,4-Diazabicyclo[2.2.2]octane
Reactant of Route 4
1,4-Diazabicyclo[2.2.2]octane
Reactant of Route 5
1,4-Diazabicyclo[2.2.2]octane
Reactant of Route 6
1,4-Diazabicyclo[2.2.2]octane

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